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This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and detailed experimental protocols for researchers, scientists, and drug development

professionals working on the identification and characterization of the Q67H and N74D

mutations in the HIV-1 capsid protein. These mutations are clinically significant as they are

associated with resistance to the long-acting antiretroviral drug, Lenacapavir.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What are the Q67H and N74D mutations in the HIV-1 capsid?

A1: The Q67H and N74D mutations are amino acid substitutions in the HIV-1 capsid (CA)

protein. Specifically, at position 67, glutamine (Q) is replaced by histidine (H), and at position

74, asparagine (N) is replaced by aspartic acid (D). These mutations have been identified as

primary resistance-associated mutations (RAMs) to the HIV-1 capsid inhibitor, Lenacapavir

(LEN).[1][2] They can occur individually or together (Q67H/N74D).[1][2]

Q2: What is the significance of these mutations?

A2: The Q67H and N74D mutations reduce the binding affinity of Lenacapavir to the HIV-1

capsid protein, thereby diminishing the drug's antiviral efficacy.[1][2] The Q67H mutation

induces a conformational change in the drug-binding pocket, creating steric hindrance.[1][2]

The N74D mutation leads to the loss of a hydrogen bond and introduces electrostatic repulsion,

both of which negatively impact drug binding.[1][2] The double mutation (Q67H/N74D) has a

cumulative effect on resistance.[1][2]
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Q3: How are the Q67H and N74D mutations detected?

A3: These mutations are typically identified using genetic sequencing methods. The most

common techniques are:

Sanger Sequencing: A well-established method for sequencing specific regions of the viral

genome, such as the capsid gene.

Next-Generation Sequencing (NGS): A high-throughput method that allows for deep

sequencing of the viral population, enabling the detection of minority variants that may be

missed by Sanger sequencing.[4][5][6]

Phenotypic assays can also be used to assess the impact of these mutations on drug

susceptibility.[7]

Q4: What is the clinical relevance of these mutations?

A4: The emergence of Q67H and N74D mutations has been observed in patients undergoing

treatment with Lenacapavir, leading to virological failure.[1][3] Therefore, monitoring for the

presence of these mutations is crucial for managing treatment regimens and developing next-

generation capsid inhibitors with an improved resistance profile.[1]

Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce Q67H
and N74D Mutations
This protocol outlines the steps to introduce the Q67H and/or N74D mutations into a plasmid

containing the HIV-1 gag gene. This is essential for generating reference materials for assays

and for studying the phenotypic effects of the mutations.

Materials:

Plasmid DNA containing the wild-type HIV-1 gag gene

Mutagenic primers (forward and reverse) for Q67H and N74D mutations

High-fidelity DNA polymerase
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dNTPs

DpnI restriction enzyme

Competent E. coli cells

LB agar plates with appropriate antibiotic

Procedure:

Primer Design: Design complementary forward and reverse primers containing the desired

mutation (Q67H or N74D). The mutation site should be in the center of the primers, with 10-

15 bases of correct sequence on both sides.[8]

PCR Amplification: Set up a PCR reaction using the wild-type plasmid as a template and the

mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

Initial Denaturation: 98°C for 30 seconds

18-25 Cycles of:

Denaturation: 98°C for 10 seconds

Annealing: 55-68°C for 30 seconds (optimize as needed)

Extension: 72°C for 30-60 seconds/kb of plasmid length

Final Extension: 72°C for 5-10 minutes

DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at

37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly

synthesized, mutated plasmid.[9]

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

Plating and Selection: Plate the transformed cells on LB agar plates containing the

appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
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Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the

presence of the desired mutation and the absence of other mutations by Sanger sequencing.

Protocol 2: Sanger Sequencing of the HIV-1 Capsid
Gene
This protocol describes the process of sequencing the HIV-1 capsid gene from patient-derived

samples or cultured virus to identify the Q67H and N74D mutations.

Materials:

Viral RNA or proviral DNA

Reverse transcriptase (for RNA samples)

Primers flanking the capsid region of the gag gene

Taq DNA polymerase

dNTPs

PCR purification kit

Sequencing primers

BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

Capillary electrophoresis-based genetic analyzer

Procedure:

Nucleic Acid Extraction: Extract viral RNA from plasma or proviral DNA from infected cells.

Reverse Transcription (for RNA): If starting with viral RNA, perform reverse transcription to

generate cDNA using a gene-specific primer or random hexamers.

PCR Amplification: Amplify the capsid-coding region of the gag gene using specific primers.
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PCR Product Purification: Purify the PCR product to remove unincorporated primers and

dNTPs. Verify the product by gel electrophoresis.[10]

Cycle Sequencing: Set up the cycle sequencing reaction with the purified PCR product, a

sequencing primer (forward or reverse), and the cycle sequencing mix.

Sequencing Product Purification: Purify the cycle sequencing product to remove

unincorporated dye terminators.

Capillary Electrophoresis: Run the purified sequencing product on an automated genetic

analyzer.

Data Analysis: Analyze the resulting electropherogram using sequencing analysis software.

Compare the sequence to a wild-type reference to identify any mutations at codons 67 and

74.[11]
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Problem Possible Cause Solution

No sequence or weak signal
Insufficient DNA template or

primer concentration.[12][13]

Quantify your DNA and primer.

Increase the amount if

necessary.[12]

Poor primer design or

degraded primers.[14]

Design new primers with

optimal melting temperature

and GC content. Use fresh

primer stocks.[12][14]

Presence of inhibitors (e.g.,

salts, ethanol).[12]

Re-purify your DNA template.

[12]

Multiple overlapping peaks Multiple priming sites.[12]

Use a more specific primer.

Optimize annealing

temperature in PCR.

Contamination with another

DNA template.[10]

Ensure PCR product is a

single band on a gel. Re-

amplify if necessary.

Poor quality sequence at the

beginning
Primer dimer formation.

Redesign the sequencing

primer. Ensure efficient

removal of PCR primers before

sequencing.

Unincorporated dye

terminators.

Ensure proper cleanup of the

sequencing reaction.

Ambiguous base calls (N's) Low signal-to-noise ratio.
Re-sequence with more

template DNA.

Mixed template population

(quasispecies).

Consider subcloning the PCR

product and sequencing

individual clones or use Next-

Generation Sequencing for

deep analysis.
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Problem Possible Cause Solution

No colonies after

transformation
Inefficient PCR amplification.

Optimize PCR conditions

(annealing temperature,

extension time). Verify PCR

product on a gel.

Incomplete DpnI digestion.
Increase DpnI incubation time

or amount of enzyme.

Low transformation efficiency.

Use highly competent cells.

Ensure proper heat shock or

electroporation procedure.

All colonies are wild-type Incomplete DpnI digestion.

See above. Ensure template

DNA is from a dam+ E. coli

strain.

PCR introduced errors instead

of the desired mutation.

Use a high-fidelity DNA

polymerase. Reduce the

number of PCR cycles.

Multiple mutations in the

plasmid

Low fidelity of the DNA

polymerase.
Use a high-fidelity polymerase.

Primers have errors.
Verify the sequence of the

mutagenic primers.

Quantitative Data Summary
The following table summarizes the impact of Q67H and N74D mutations on Lenacapavir

binding affinity, as determined by Surface Plasmon Resonance (SPR).[15]

Capsid Variant

Association

Rate Constant

(ka) (M⁻¹s⁻¹)

Dissociation

Rate Constant

(kd) (s⁻¹)

Equilibrium

Dissociation

Constant (KD)

Fold Change in

KD vs. Wild-

Type

Wild-Type (WT) 7 x 10⁴ 1.5 x 10⁻⁵ 230 pM 1

Q67H/N74D 3 x 10⁴ 1.1 x 10⁻³ 34.1 nM ~148
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Data synthesized from reference[15].
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Caption: Workflow for identifying and characterizing capsid mutations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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